4-Fluoro-N-(thiazol-5-ylmethyl)aniline
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Overview
Description
4-Fluoro-N-(thiazol-5-ylmethyl)aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atomsThis compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 4-fluoroaniline with thiazole derivatives. One common method involves the nucleophilic substitution reaction where 4-fluoroaniline reacts with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(thiazol-5-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution; various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-Fluoro-N-(thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of 4-Fluoro-N-(thiazol-5-ylmethyl)aniline, used in medicinal chemistry and as a building block for other compounds.
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole (antimicrobial) and ritonavir (antiretroviral), which have diverse biological activities.
Uniqueness
This compound is unique due to the combination of the fluorine atom and the thiazole ring, which imparts specific chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other thiazole derivatives .
Properties
Molecular Formula |
C10H9FN2S |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H9FN2S/c11-8-1-3-9(4-2-8)13-6-10-5-12-7-14-10/h1-5,7,13H,6H2 |
InChI Key |
JYFSIJHQEHJQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CN=CS2)F |
Origin of Product |
United States |
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